An In-depth Technical Guide to 3-Piperidin-4-yl-propionic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Piperidin-4-yl-propionic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Piperidin-4-yl-propionic acid, a versatile building block in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and applications, particularly in the context of central nervous system (CNS) drug discovery. While experimental data for this specific molecule is not extensively published, this guide synthesizes available information, predicted properties, and data from closely related analogues to provide a robust resource for the scientific community.
Introduction
3-Piperidin-4-yl-propionic acid, also known as 4-piperidinepropanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a piperidine ring connected to a propionic acid moiety, serves as a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The piperidine ring, a prevalent motif in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier. The carboxylic acid group provides a convenient handle for further chemical modifications, including amide bond formation and esterification, making it a versatile starting material for combinatorial library synthesis and lead optimization.
This guide will delve into the core chemical characteristics of 3-Piperidin-4-yl-propionic acid, explore a representative synthetic route, and discuss its established and potential applications in drug discovery, with a particular focus on its role as a precursor to CNS-active agents.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Piperidin-4-yl-propionic acid consists of a saturated six-membered heterocyclic amine (piperidine) substituted at the 4-position with a propanoic acid chain. The presence of both a basic secondary amine and an acidic carboxylic acid group makes it a zwitterionic compound under physiological pH.
| Property | Value | Source |
| IUPAC Name | 3-(Piperidin-4-yl)propanoic acid | PubChem[1] |
| CAS Number | 1822-32-8 | PubChem[1] |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| Appearance | Off-white to light yellow solid | ChemicalBook[2] |
| Melting Point | 275-277 °C | ChemicalBook[2] |
| Boiling Point | 299 °C (Predicted) | ChemicalBook[2] |
| Density | 1.039 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa (acidic) | ~4.66 ± 0.10 (Predicted) | ChemicalBook[2] |
| pKa (basic) | ~11.1 (Predicted, based on piperidine) | ChEMBL[3] |
| XLogP3 | -1.9 (Computed) | PubChem[1] |
| Solubility | Expected to be soluble in water and polar protic solvents. | Inferred |
Spectroscopic Characterization (Expected)
While experimentally determined spectra for 3-Piperidin-4-yl-propionic acid are not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected)
In a typical deuterated solvent such as D₂O, the ¹H NMR spectrum is expected to show the following signals:
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Piperidine Ring Protons (C2-H, C6-H, C3-H, C5-H): A series of complex multiplets in the range of δ 2.5-3.5 ppm and δ 1.2-1.8 ppm. The protons alpha to the nitrogen (C2-H, C6-H) would be further downfield.
-
Piperidine C4-H: A multiplet around δ 1.5-2.0 ppm, coupled to the adjacent methylene protons of the ring and the propionic acid chain.
-
Propionic Acid Protons (α-CH₂ and β-CH₂): Two triplets corresponding to the two methylene groups of the propionic acid chain, likely in the range of δ 2.2-2.6 ppm (α-CH₂) and δ 1.5-1.9 ppm (β-CH₂).
-
NH and OH Protons: These protons will exchange with D₂O and their signals will either be absent or appear as a broad singlet. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.
¹³C NMR Spectroscopy (Expected)
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals:
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Carbonyl Carbon (C=O): In the range of δ 175-185 ppm.
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Piperidine Carbons (C2, C6): Around δ 45-50 ppm.
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Piperidine Carbons (C3, C5): Around δ 30-35 ppm.
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Piperidine Carbon (C4): Around δ 35-40 ppm.
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Propionic Acid Carbons (α-CH₂ and β-CH₂): In the range of δ 30-40 ppm.
FTIR Spectroscopy (Expected)
The infrared spectrum would be characterized by the following key absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]
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N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.
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C-H Stretch (Aliphatic): Multiple sharp bands in the 2850-2960 cm⁻¹ region.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹.[4]
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C-N Stretch: A medium absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.
Synthesis of 3-Piperidin-4-yl-propionic Acid
A common and effective method for the synthesis of saturated nitrogen heterocycles like piperidines is the catalytic hydrogenation of their aromatic precursors, pyridines.[5] A plausible and widely utilized route to 3-Piperidin-4-yl-propionic acid is the reduction of 3-(pyridin-4-yl)propanoic acid.
Representative Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative procedure based on established methods for the hydrogenation of substituted pyridines.[5]
Materials:
-
3-(Pyridin-4-yl)propanoic acid
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reaction Setup: In a high-pressure reactor vessel, dissolve 3-(pyridin-4-yl)propanoic acid (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of PtO₂ (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge the system with nitrogen gas before introducing hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 6-10 hours.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Neutralization and Extraction: The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-Piperidin-4-yl-propionic acid can be further purified by recrystallization or column chromatography to afford the final product.
Causality Behind Experimental Choices:
-
PtO₂ Catalyst: Adams' catalyst is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings, including pyridines.
-
Glacial Acetic Acid as Solvent: The acidic medium protonates the pyridine nitrogen, which activates the ring towards reduction and can improve the efficiency of the hydrogenation process.[5]
-
High-Pressure Hydrogen: The aromaticity of the pyridine ring makes it relatively stable. High-pressure hydrogen is necessary to achieve complete saturation to the piperidine ring in a reasonable timeframe.
Applications in Drug Discovery
The 3-Piperidin-4-yl-propionic acid scaffold is a key building block in the design and synthesis of compounds targeting the central nervous system. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable starting point for the development of GABAergic modulators.
GABA Uptake Inhibitors
A primary application of piperidine-based carboxylic acids is in the development of GABA uptake inhibitors. By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of GABA available to bind to its receptors, thereby enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for the treatment of epilepsy and other neurological disorders.
A notable example of a marketed drug that contains a related piperidine carboxylic acid core is Tiagabine . Tiagabine is a selective GABA reuptake inhibitor used as an anticonvulsant.[3] The piperidine ring in these inhibitors serves as a scaffold to correctly orient the lipophilic side chains that are crucial for binding to the GABA transporter (GAT-1).
Other CNS Applications
The versatility of the 3-Piperidin-4-yl-propionic acid scaffold extends beyond GABA uptake inhibitors. The secondary amine of the piperidine ring can be functionalized to introduce a wide range of substituents, allowing for the exploration of diverse chemical space and targeting of various CNS receptors. For instance, derivatives of piperidine have been investigated as antipsychotics, antidepressants, and agents for the treatment of neurodegenerative diseases.[6][7]
Use in Solid-Phase and Solution-Phase Synthesis
For use in peptide synthesis or the construction of combinatorial libraries, the reactive amine and carboxylic acid groups of 3-Piperidin-4-yl-propionic acid must be orthogonally protected. Common protecting group strategies include:
-
N-Boc-3-Piperidin-4-yl-propionic acid: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable under a variety of reaction conditions but can be readily removed with acid. This derivative is a valuable building block in both solid-phase and solution-phase synthesis.
-
N-Fmoc-3-Piperidin-4-yl-propionic acid: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group, particularly in solid-phase peptide synthesis, as it is stable to acid but cleaved by a mild base.[8]
-
N-Cbz-3-Piperidin-4-yl-propionic acid: The benzyloxycarbonyl (Cbz) group is a classic amine protecting group that can be removed by catalytic hydrogenation.
The availability of these N-protected derivatives allows for the selective modification of the carboxylic acid moiety, followed by deprotection of the amine for further functionalization, or vice versa. This flexibility is crucial for the efficient synthesis of complex target molecules.
Safety and Handling
Based on aggregated GHS information, 3-Piperidin-4-yl-propionic acid is classified as causing serious eye damage.[1] Therefore, appropriate personal protective equipment, including safety glasses or goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
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